3-Acetamidophenyl acetate
Description
Significance of Phenolic Acetates in Organic Synthesis and Medicinal Chemistry
Phenolic acetates, which are aryl esters derived from phenols, serve as pivotal molecules in both organic synthesis and medicinal chemistry. Their significance stems from their dual role as both protecting groups and versatile synthetic intermediates. In multi-step syntheses, the hydroxyl group of a phenol (B47542) is often acetylated to form a phenolic acetate (B1210297). This transformation protects the hydroxyl group from undesired reactions while other chemical modifications are performed on the molecule.
Furthermore, phenolic acetates are valuable precursors for synthesizing a variety of more complex molecules. A notable example is the Fries rearrangement, a reaction where a phenolic acetate rearranges to a hydroxy aryl ketone when treated with a Lewis acid catalyst. organic-chemistry.org This reaction is a key method for producing ortho- and para-hydroxyacetophenones, which are important intermediates in the pharmaceutical industry. organic-chemistry.orgulisboa.pt Phenolic acetates also participate in carbon-hydrogen (C–H) bond activation reactions, enabling the synthesis of complex heterocyclic structures like coumarins. ulisboa.pt The ester functional group in phenolic acetates can be readily hydrolyzed under basic or acidic conditions, regenerating the phenolic hydroxyl group when needed. smolecule.com
Contextualizing 3-Acetamidophenyl Acetate within Amide-Containing Aromatic Esters
This compound belongs to the specific subgroup of amide-containing aromatic esters. These molecules possess both an ester and an amide functional group attached to an aromatic ring. The interplay between these two groups influences the compound's electronic properties, reactivity, and potential applications. The amide group, in particular, is a cornerstone of many biologically active compounds and pharmaceuticals. chemicalbook.com
The presence of the acetamido group (–NHCOCH₃) on the aromatic ring, alongside the acetate ester, defines the unique chemical environment of this compound. The acetamido group is known to be an ortho-, para-directing group in electrophilic aromatic substitution reactions, which can influence the regioselectivity of further chemical transformations on the aromatic ring. The compound serves as a useful model for studying the chemical behavior and reactivity of difunctional aromatic systems. Its isomers, particularly 4-acetamidophenyl acetate (diacetamate), are well-known as impurities and intermediates in the synthesis of the common analgesic, acetaminophen (B1664979) (paracetamol). lookchem.commedchemexpress.comchemsrc.com The study of this compound provides insight into how the positional arrangement of functional groups (meta-substitution in this case) affects the molecule's properties and reactivity compared to its ortho- and para-isomers. ulisboa.ptacs.org
Structure
3D Structure
Properties
IUPAC Name |
(3-acetamidophenyl) acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c1-7(12)11-9-4-3-5-10(6-9)14-8(2)13/h3-6H,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONWKGGFEPJUBHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60282961 | |
| Record name | 3-ACETAMIDOPHENYL ACETATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60282961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6317-89-1 | |
| Record name | 6317-89-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28983 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-ACETAMIDOPHENYL ACETATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60282961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Reaction Pathways for 3 Acetamidophenyl Acetate
Established Synthetic Routes to 3-Acetamidophenyl Acetate (B1210297)
The most conventional and well-documented method for preparing 3-Acetamidophenyl acetate begins with the precursor 3-aminophenol (B1664112). This approach hinges on the acylation of the amino and hydroxyl functional groups.
Synthesis via Acylation of 3-Aminophenol
The synthesis of this compound from 3-aminophenol involves the protection of both the amino (-NH₂) and hydroxyl (-OH) groups via acetylation. This transformation can be approached through different strategic sequences.
The dual acylation of 3-aminophenol requires the introduction of two acetyl groups, one onto the nitrogen atom (N-acetylation) and one onto the oxygen atom (O-acetylation). This can be achieved either sequentially or simultaneously.
A sequential approach often involves the initial, more facile N-acetylation of the amino group to form 3-acetamidophenol. The amino group is generally more nucleophilic than the phenolic hydroxyl group, allowing for selective acetylation under controlled conditions. For instance, refluxing 3-aminophenol with acetic anhydride (B1165640) in glacial acetic acid selectively yields 3-acetamidophenol. ijrpc.com The subsequent O-acetylation of the resulting 3-acetamidophenol would then produce the final product, this compound. This second step can be accomplished using an acetylating agent like acetic anhydride. rsc.org
Alternatively, a simultaneous dual acylation can be performed, which streamlines the process into a single synthetic step from the starting material. This strategy relies on using sufficiently reactive acetylating agents and conditions that promote the acylation of both functional groups.
| Starting Material | Reagents | Product | Conditions | Yield | Reference |
|---|---|---|---|---|---|
| 3-Aminophenol | Acetyl chloride, Soda ash | This compound | - | - | environmentclearance.nic.inenvironmentclearance.nic.in |
| 3-Aminophenol | Acetic anhydride, Glacial acetic acid | 3-Acetamidophenol | Reflux for 4 hours | 71% | ijrpc.com |
| Paracetamol (Isomer) | Acetic anhydride | 4-Acetamidophenyl acetate (Isomer) | Stirring at 80°C for 2 hours | - | rsc.org |
Alternative Precursor-Based Synthetic Approaches
Beyond the standard 3-aminophenol route, alternative precursors can be employed. One notable example involves the synthesis of the intermediate, 3-acetamidophenol, from resorcinol (B1680541). In this process, an intimate mixture of resorcinol and acetamide (B32628) is heated to high temperatures (e.g., 300°C) in a sealed vessel with a phosphotungstic acid catalyst. google.com This reaction results in the amination and subsequent acetylation of one of the hydroxyl groups, yielding N-acetyl meta aminophenol (3-acetamidophenol) with high selectivity. google.com A similar method involves reacting resorcinol with ammonium (B1175870) acetate. google.com The resulting 3-acetamidophenol would then require a final O-acetylation step to yield this compound.
Advanced Synthetic Strategies
To improve efficiency and align with the principles of green chemistry, more advanced synthetic strategies are being explored. These often focus on reducing the number of synthetic steps, minimizing waste, and simplifying purification procedures.
One-Pot Multicomponent Synthesis
One-pot synthesis, where multiple reaction steps are carried out in the same reaction vessel without the isolation of intermediates, represents a significant advancement in synthetic efficiency. While a direct one-pot synthesis for this compound from elementary precursors is not widely documented, the principles can be applied to its synthesis.
The conversion of resorcinol to 3-acetamidophenol using acetamide and a catalyst in a single step can be considered a one-pot reaction. google.com This approach combines amination and acetylation into one operation.
Furthermore, analogous one-pot procedures for isomers of this compound highlight the potential of this strategy. For example, the synthesis of paracetamol (4-acetamidophenol) has been achieved via a one-pot mechanochemical process involving the simultaneous hydrogenation of 4-nitrophenol (B140041) and subsequent acetylation with acetic anhydride. rsc.org This avoids the isolation of the reactive 4-aminophenol (B1666318) intermediate and improves selectivity by preventing undesirable side reactions. rsc.org The application of similar one-pot hydrogenation and acetylation methodologies, starting from 3-nitrophenol, could provide a more advanced and efficient route to this compound.
| Starting Material | Reagents/Catalyst | Product | Conditions | Conversion/Selectivity | Reference |
|---|---|---|---|---|---|
| Resorcinol | Acetamide, Phosphotungstic acid | N-acetyl meta aminophenol | 300°C, Sealed ampule | 62% Conversion, 88% Selectivity | google.com |
| 4-Nitrophenol (Isomer) | H₂, Pd/C, Acetic anhydride | Paracetamol (Isomer) | Ball mill, Gas flow | High selectivity | rsc.org |
Catalytic Synthesis Pathways
The synthesis of this compound and related compounds can be effectively guided by the use of catalysts to achieve selectivity. The precursor, 3-aminophenol, possesses two nucleophilic sites, the amino group and the hydroxyl group, which can both react during acylation. quora.com Catalytic systems, particularly those based on transition metals, offer a sophisticated approach to control which site is acylated.
Research has demonstrated the use of copper- and palladium-based catalysts to direct the arylation of aminophenols, a related transformation. For instance, a copper(I) iodide (CuI) catalyst with picolinic acid as a ligand has been used to selectively achieve O-arylation of 3-aminophenol in dimethylsulfoxide (DMSO). nih.govresearchgate.net Conversely, palladium-based catalysts, such as the BrettPhos precatalyst, have been found to selectively promote N-arylation. nih.govresearchgate.net While these examples pertain to arylation, the principles of catalyst-controlled selectivity are applicable to acylation reactions as well.
In the context of producing N-acetylated aminophenols, catalysts are crucial. For the synthesis of the related compound N-acetyl-p-aminophenol (paracetamol), a palladium(II) complex, [PdCl2(dppb)], has been used to catalyze the reductive carbonylation of nitrobenzene (B124822) in dilute acetic acid, yielding the target molecule in a one-pot synthesis. mdpi.com This highlights how catalyst and solvent choice can direct the reaction to a specific isomer. The acylation of aminophenols with agents like acetic anhydride is a common route, and the inherent nucleophilicity difference between the amino and hydroxyl groups generally favors N-acylation. quora.comchemcess.com However, catalysts can further enhance this selectivity and improve reaction rates and yields.
For instance, reductive acetylation of nitrophenols, a precursor to acetamidophenyl acetates, can be achieved through catalytic hydrogenation in a mixture of acetic acid and acetic anhydride. fordham.edu This process simultaneously reduces the nitro group and acetylates the resulting amine.
| Catalyst System | Precursor | Reagent | Product Focus | Reference |
| CuI / Picolinic Acid | 3-Aminophenol | Aryl Iodide | O-Arylation | nih.govresearchgate.net |
| BrettPhos Precatalyst | 3-Aminophenol | Aryl Halide | N-Arylation | nih.govresearchgate.net |
| [PdCl2(dppb)] | Nitrobenzene | CO / H2 | N-Acetyl-p-aminophenol | mdpi.com |
| Catalytic Hydrogenation (e.g., Pd/C) | o-Nitrophenol | Acetic Anhydride | 2-Acetamidophenyl acetate | fordham.edu |
Green Chemistry Approaches to Synthesis
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of chemical compounds, including derivatives of aminophenols, to create more environmentally benign processes. These approaches focus on minimizing waste, avoiding hazardous substances, and improving energy efficiency.
One significant green approach involves the replacement of hazardous reagents. For example, traditional acylation methods often use acetic anhydride, which can be hazardous and generates acetic acid as a byproduct. sphinxsai.com Green syntheses aim to find alternatives. One such method involves the reaction of an aminophenol with acetic acid in the presence of zinc dust, which serves as a catalyst. This method avoids the use of acetic anhydride. sphinxsai.com
Solvent choice is another key aspect of green chemistry. The use of greener solvents, such as water or ethyl acetate, is preferred over more toxic options like dichloromethane (B109758). acs.orggoogle.com For the synthesis of the related compound 4-acetamidophenyl acetate, changing the solvent from dichloromethane to ethyl acetate not only reduced toxicity but also improved the yield by better dissolving the 4-aminophenol starting material. acs.org An even more advanced approach is the development of solvent-free reaction conditions. For example, mechanochemical methods using a ball mill for the hydrogenation of 4-nitrophenol in the presence of a Pd/C catalyst and acetic anhydride have been shown to increase selectivity and reduce waste. rsc.org
The use of enzymatic catalysts also represents a significant green chemistry strategy. Enzymes operate under mild conditions (temperature and pH) in aqueous media and exhibit high selectivity. For instance, mushroom tyrosinase has been used for the enzymatic synthesis of 3'-hydroxyacetaminophen from its monophenolic precursor, demonstrating the potential of biocatalysis in producing aminophenol derivatives in a non-polluting way. nih.gov
| Green Approach | Method | Advantages | Reference |
| Alternative Reagent | Zinc dust catalyzed acylation with acetic acid | Avoids hazardous acetic anhydride | sphinxsai.com |
| Greener Solvents | Use of ethyl acetate instead of dichloromethane | Reduced toxicity, improved yield | acs.org |
| Solvent-Free | Mechanochemical synthesis via ball milling | Reduced waste, increased selectivity | rsc.org |
| Biocatalysis | Enzymatic synthesis using tyrosinase | Mild conditions, aqueous medium, high selectivity | nih.gov |
Mechanistic Investigations of Transformations Involving 3 Acetamidophenyl Acetate
The Fries Rearrangement of 3-Acetamidophenyl Acetate (B1210297)
The Fries rearrangement is a significant organic reaction that transforms a phenolic ester into a hydroxy aryl ketone, a reaction of considerable industrial importance for synthesizing intermediates for pharmaceuticals and agrochemicals. wikipedia.orgchemistrylearner.com This rearrangement involves the migration of the acyl group from the phenolic oxygen to the aromatic ring, yielding ortho- and para-substituted hydroxy ketones. wikipedia.orgtestbook.com
Exploration of Reaction Conditions and Catalysis (e.g., Aluminum Chloride)
The Fries rearrangement of 3-Acetamidophenyl acetate is typically facilitated by a Lewis acid catalyst, with aluminum chloride (AlCl₃) being a prominent example. thermofisher.comenvironmentclearance.nic.in The reaction requires at least a stoichiometric amount of the catalyst, as it complexes with both the starting material and the resulting product. organic-chemistry.org In a documented procedure, this compound is heated in the presence of aluminum chloride to induce the rearrangement, yielding N-(2-Acetyl-5-hydroxyphenyl) acetamide (B32628). environmentclearance.nic.in
Beyond aluminum chloride, a range of other Lewis acids such as boron trifluoride (BF₃), titanium tetrachloride (TiCl₄), and tin tetrachloride (SnCl₄) can catalyze the reaction. sigmaaldrich.com Strong Brønsted acids like hydrofluoric acid (HF) and methanesulfonic acid have also been employed as effective catalysts. organic-chemistry.orgsigmaaldrich.com The choice of catalyst and reaction conditions, including temperature and solvent, plays a critical role in directing the outcome of the rearrangement.
The regioselectivity of the Fries rearrangement is notably dependent on these conditions. Generally, lower reaction temperatures (below 60°C) tend to favor the formation of the para-isomer, while higher temperatures (above 160°C) favor the ortho-isomer. byjus.compw.live The solvent also exerts significant influence; non-polar solvents can favor the formation of the ortho-substituted product, whereas polar solvents tend to promote para-substitution. byjus.com Research has also explored the use of microwave irradiation to accelerate the rearrangement process. researchgate.net
Table 1: Influence of Reaction Conditions on Fries Rearrangement
| Parameter | Condition | Predominant Product | Reference(s) |
|---|---|---|---|
| Temperature | Low (< 60°C) | para-hydroxy aryl ketone | byjus.compw.live |
| High (> 160°C) | ortho-hydroxy aryl ketone | byjus.compw.live | |
| Solvent | Non-polar | ortho-hydroxy aryl ketone | byjus.com |
| Polar | para-hydroxy aryl ketone | byjus.com | |
| Catalyst | Lewis Acids (e.g., AlCl₃, BF₃, TiCl₄) | Ortho and/or Para Isomers | sigmaaldrich.com |
Detailed Mechanistic Elucidation of the Fries Rearrangement
While a definitive, universally applicable mechanism remains the subject of investigation, a widely accepted pathway for the Lewis acid-catalyzed Fries rearrangement has been established, particularly for catalysts like aluminum chloride. wikipedia.org The mechanism is understood to proceed through an intermolecular pathway involving a distinct electrophilic aromatic substitution step. wikipedia.orgbyjus.com
The key steps are as follows:
Lewis Acid Coordination: The reaction initiates with the coordination of the Lewis acid (AlCl₃) to the carbonyl oxygen of the acetyl group. This oxygen is more electron-rich and thus a more favorable Lewis base than the phenolic oxygen. wikipedia.orgbyjus.com
Formation of Acylium Ion: This initial coordination polarizes the bond between the acyl group and the phenolic oxygen. The aluminum chloride complex then rearranges to the more stable phenolic oxygen, leading to the cleavage of the ester bond and the generation of a free acylium carbocation (CH₃CO⁺). wikipedia.orgbyjus.com
Electrophilic Aromatic Substitution: The newly formed acylium ion, a potent electrophile, attacks the activated aromatic ring. The acetamido substituent on this compound is an ortho-, para-directing group, which, along with the activating effect of the oxygen, directs the incoming acyl group.
Proton Abstraction and Workup: The aromatic ring is attacked at the positions ortho or para to the phenolic oxygen. Subsequent abstraction of a proton from the resulting sigma complex restores the aromaticity of the ring. wikipedia.org An acidic workup is then required to hydrolyze the aluminum-phenoxide complex and liberate the final hydroxy aryl ketone product. chemistrylearner.com
Evidence from crossover experiments, where a mixture of different reactants is used, supports the intermolecular nature of this mechanism, as products derived from the exchange of acyl groups are observed. wikipedia.org
Regioselectivity and Chemo-selectivity in Rearrangement Products
The Fries rearrangement is characteristically ortho- and para-selective. wikipedia.orgbyjus.com In the case of this compound, the acyl group migrates to a position ortho or para relative to the phenolic oxygen. The directing influence of the meta-positioned acetamido group also plays a role in the substitution pattern. A specific synthesis demonstrates that the rearrangement of this compound with aluminum chloride yields N-(2-acetyl-5-hydroxyphenyl)acetamide, which is the product of ortho-acylation. environmentclearance.nic.in
Regioselectivity is primarily governed by reaction temperature and the solvent used. wikipedia.orgchemistrylearner.com
Temperature Control: As noted previously, high temperatures favor the formation of the ortho product, while low temperatures favor the para product. byjus.compw.live This is often rationalized by considering thermodynamic and kinetic control; the ortho-isomer can form a more stable chelated complex with the aluminum catalyst, making it the thermodynamically favored product at higher temperatures, which allow for equilibrium to be established. The para-isomer is often the kinetically favored product.
Solvent Control: The use of non-polar solvents tends to keep the generated acylium ion and the aryl substrate in close proximity within a "solvent cage," promoting intramolecular-like attack at the nearby ortho position. organic-chemistry.orgbyjus.com In contrast, polar solvents can better solvate and separate the ionic intermediates, allowing for attack at the more sterically accessible para position. byjus.com
Chemoselectivity refers to the reaction's preference for one functional group over another. The primary goal is the acyl migration to the ring rather than other potential side reactions. The reaction conditions are harsh, so only esters with stable acyl groups are suitable. byjus.com Substrates with strongly deactivating, meta-directing groups on the aromatic ring tend to produce low yields, as is typical for Friedel-Crafts type acylations. wikipedia.orgbyjus.com
Intermediates and Transition States in the Fries Rearrangement
The mechanistic pathway of the Fries rearrangement is defined by several key intermediates. The most critical of these is the acylium carbocation (CH₃CO⁺), which acts as the electrophile in the ring acylation step. wikipedia.orgchemistrylearner.combyjus.com
The sequence of intermediates begins with the formation of a complex between the Lewis acid catalyst and the ester.
Initial Intermediate: A Lewis acid-base adduct forms between the AlCl₃ and the carbonyl oxygen of the ester. wikipedia.orgbyjus.com
Rearranged Intermediate: This is followed by the formation of an aryloxy-aluminum complex after the acylium ion has dissociated. wikipedia.org
Sigma Complex (Wheland Intermediate): The electrophilic attack of the acylium ion on the aromatic ring proceeds through a high-energy transition state to form a resonance-stabilized carbocation known as a sigma complex or Wheland intermediate. This intermediate is not aromatic.
Final Complex: Before the final aqueous workup, the product exists as an aluminum-phenoxide complex, which is stable under the reaction conditions. organic-chemistry.org
The rate-determining step is generally considered to be the electrophilic aromatic substitution of the acylium ion onto the aromatic ring.
Derivatization Strategies of this compound
Beyond the Fries rearrangement, derivatization of this compound can be explored to modify its chemical properties. One such strategy targets the acetamido group for further functionalization.
Amide Nitrogen Alkylation Reactions
The N-H bond of the amide group in this compound offers a site for alkylation. N-alkyl amides are valuable compounds in medicinal chemistry and materials science. rsc.org The direct N-alkylation of amides can be achieved using various methods, though it can present challenges.
General strategies for the N-alkylation of acetanilide (B955) derivatives often involve the reaction with alkylating agents such as alkyl halides or the use of alcohols under catalytic conditions. rsc.org For instance, a patent has described that the alkylation of acetanilide derivatives can lead to a mixture of mono- and di-alkylated products on the amide nitrogen. google.com This indicates that controlling the degree of substitution can be a challenge.
The development of catalytic systems is crucial for achieving efficient and selective N-alkylation.
Borrowing Hydrogen Catalysis: Modern methods include the N-alkylation of amides with alcohols, a process that is considered green as it produces water as the only byproduct. rsc.org These reactions often require transition-metal catalysts.
Reductive Amination: One-pot reductive mono-N-alkylation of aniline (B41778) derivatives using aldehydes and a hydrogen source (like ammonium (B1175870) formate (B1220265) with a Pd/C catalyst) is another established method. acs.org
Visible-Light-Promoted Reactions: Novel approaches also include visible-light-promoted N-alkylation reactions, which proceed through radical intermediates. sioc-journal.cn
When applying these strategies to this compound, care must be taken to avoid competing reactions, such as hydrolysis of the ester group or alkylation at the phenolic oxygen. The specific conditions, including the choice of base and solvent, would need to be optimized to favor alkylation on the amide nitrogen.
Acetate Ester Hydrolysis and Transesterification
The ester group in this compound is susceptible to cleavage through hydrolysis and can be exchanged via transesterification. These reactions can be catalyzed by acids, bases, or enzymes, and can also occur under specific physical conditions like high-temperature water.
Hydrolysis Mechanisms
Hydrolysis of this compound yields 3-acetamidophenol and acetic acid. The reaction proceeds through different mechanisms depending on the catalyst.
Acid-Catalyzed Hydrolysis: In the presence of a strong acid, the reaction begins with the protonation of the ester's carbonyl oxygen. pearson.com This initial step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. pearson.com A tetrahedral intermediate is formed, which then undergoes proton transfer and subsequent elimination of an alcohol molecule (in this case, what would be the hydroxyl group of the phenol) to yield the carboxylic acid and regenerate the acid catalyst. pearson.com
Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, a hydroxide (B78521) ion directly attacks the electrophilic carbonyl carbon of the ester. This nucleophilic addition results in the formation of a tetrahedral intermediate. The intermediate then collapses, eliminating the phenoxide ion as the leaving group and forming a carboxylic acid, which is immediately deprotonated by the base to form a carboxylate salt. The final products, after an acidic workup, are 3-acetamidophenol and acetic acid. This process is generally irreversible because the final carboxylate is resonance-stabilized and non-reactive towards the alcohol.
Enzymatic Hydrolysis: Certain enzymes, particularly esterases like pancreatic lipase (B570770), can catalyze the hydrolysis of phenyl esters. nih.gov Studies on the related isomer, 4-acetamidophenyl acetate, show that lipase can effectively cleave the ester bond. nih.gov The mechanism involves the substrate binding to the enzyme's active site, where a catalytic triad (B1167595) of amino acids (e.g., serine, histidine, and aspartate) facilitates the nucleophilic attack on the ester's carbonyl group, leading to the release of the phenol (B47542) and the acylated enzyme, which is then hydrolyzed to regenerate the free enzyme. The rate of enzymatic hydrolysis can be influenced by factors such as pH and the concentration of the lipase. nih.gov
Hydrolysis in Water at Elevated Temperatures (WET): Studies have shown that water itself can act as a reactant, solvent, and catalyst at elevated temperatures. rsc.org For acetate esters (O-Ac) on aryl compounds, hydrolysis can be achieved at temperatures around 250°C, alleviating the need for added strong acids or bases and subsequent neutralization steps. rsc.org
Transesterification
Transesterification is the process of exchanging the organic group of an ester with the organic group of an alcohol. For this compound, this would involve reacting it with another alcohol in the presence of an acid or base catalyst to form a new ester and 3-acetamidophenol. Another approach involves the in situ generation of a more reactive acylating agent. For instance, reagents like phosphorus trichloride (B1173362) (PCl3) can convert an ester into a highly reactive acyl chloride intermediate, which then readily reacts with an incoming alcohol to achieve transesterification in good yields. beilstein-journals.org
| Transformation | Catalyst/Reagent | Key Mechanistic Steps | Products |
|---|---|---|---|
| Acid-Catalyzed Hydrolysis | Strong Acid (e.g., H₂SO₄) | Protonation of carbonyl oxygen, nucleophilic attack by water, formation of tetrahedral intermediate, elimination of phenol. pearson.com | 3-Acetamidophenol, Acetic Acid |
| Base-Catalyzed Hydrolysis | Strong Base (e.g., NaOH) | Nucleophilic attack by hydroxide ion, formation of tetrahedral intermediate, elimination of phenoxide. | 3-Acetamidophenol, Acetate Salt |
| Enzymatic Hydrolysis | Lipase/Esterase | Binding to active site, nucleophilic attack by catalytic triad (e.g., Serine). nih.gov | 3-Acetamidophenol, Acetic Acid |
| Transesterification | Acid or Base Catalyst + Alcohol (R-OH) | Protonation or deprotonation followed by nucleophilic attack by R-OH. | New Phenyl Ester, 3-Acetamidophenol |
Electrophilic Aromatic Substitution Reactions
Electrophilic aromatic substitution on the benzene (B151609) ring of this compound is governed by the directing effects of the two existing substituents: the acetamido group (-NHCOCH₃) at position 1 and the acetate group (-OCOCH₃) at position 3.
Directing Effects of Substituents
Acetamido Group (-NHCOCH₃): This group is an activating, ortho, para-director. makingmolecules.com The nitrogen atom's lone pair of electrons can be donated into the aromatic ring through resonance, increasing the electron density at the ortho (positions 2 and 6) and para (position 4) carbons. lkouniv.ac.in This resonance stabilization makes the ring more nucleophilic and stabilizes the cationic intermediate (arenium ion) formed during the substitution at these positions. organicchemistrytutor.com
When both groups are present, the more powerfully activating group dictates the position of substitution. In this case, the acetamido group is a stronger activator than the acetate group is a director. makingmolecules.com Therefore, electrophilic attack is predicted to occur primarily at positions that are ortho or para to the acetamido group. The available positions are C2, C4, and C6.
Position 4: Para to the acetamido group and ortho to the acetate group.
Position 6: Ortho to the acetamido group and para to the acetate group.
Position 2: Ortho to both the acetamido and acetate groups.
Steric hindrance may play a role, potentially disfavoring substitution at the C2 position, which is flanked by both substituents.
Research Findings
While direct studies on this compound are limited, research on the closely related compound, 3-acetamidophenyl MIDA boronate , provides significant insight into the regioselectivity of these reactions. In this analogue, the MIDA boronate group occupies the same position as the acetate group and has similar directing effects.
Bromination: In a study involving the bromination of 3-acetamidophenyl MIDA boronate with N-bromosuccinimide (NBS) in acetonitrile, substitution occurred selectively at the position para to the acetamido group. rsc.org This resulted in the formation of 5-acetamido-2-bromophenyl MIDA boronate . rsc.org This outcome confirms that the activating acetamido group directs the incoming electrophile to its para position (C4 relative to the acetamido group, which is C5 on the final product nomenclature).
Nitration: Similarly, the nitration of 3-acetamidophenyl MIDA boronate using nitric acid in sulfuric acid resulted in substitution occurring para to the acetamide group. researchgate.net
These findings strongly suggest that electrophilic aromatic substitution on this compound will predominantly yield the 4-substituted product (substitution at the carbon para to the acetamido group).
| Reaction | Reagents | Predicted Major Product for this compound | Observed Product for 3-Acetamidophenyl MIDA Boronate Analogue |
|---|---|---|---|
| Bromination | N-Bromosuccinimide (NBS), Acetonitrile | 4-Bromo-3-acetamidophenyl acetate | Product formed from substitution para to the acetamido group. rsc.orgresearchgate.net |
| Nitration | HNO₃, H₂SO₄ | 4-Nitro-3-acetamidophenyl acetate | Product formed from substitution para to the acetamido group. researchgate.net |
Palladium-Catalyzed Cross-Coupling Reactions at the Aromatic Ring
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful methods for forming new carbon-carbon bonds. However, these reactions require an aryl halide or triflate as a coupling partner; the C-H bonds of the aromatic ring are not typically reactive under these conditions.
Therefore, a cross-coupling reaction on the aromatic ring of this compound must be preceded by a functionalization step, such as the electrophilic halogenation described in the previous section.
Plausible Reaction Sequence
Regioselective Bromination: As established, this compound can be selectively brominated at the position para to the activating acetamido group to yield 4-bromo-3-acetamidophenyl acetate . rsc.orgresearchgate.net
Suzuki-Miyaura Cross-Coupling: This aryl bromide can then serve as a substrate in a Suzuki-Miyaura cross-coupling reaction.
Mechanism of Suzuki-Miyaura Coupling
The catalytic cycle for the Suzuki-Miyaura reaction generally involves three main steps: mdpi.com
Oxidative Addition: The palladium(0) catalyst reacts with the aryl bromide (4-bromo-3-acetamidophenyl acetate), inserting itself into the carbon-bromine bond to form a palladium(II) complex. mdpi.com
Transmetalation: The organoboron compound (e.g., a phenylboronic acid), activated by a base, transfers its organic group to the palladium(II) complex, displacing the bromide ion.
Reductive Elimination: The two organic groups on the palladium(II) complex couple and are eliminated from the metal center, forming the new biaryl product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle. mdpi.com
Studies on the Suzuki coupling of similar substrates, such as p-bromoacetanilide, have demonstrated that these reactions proceed efficiently using various palladium catalysts and bases. researchgate.net
| Reaction Step | Substrate | Typical Reagents & Conditions | Product |
|---|---|---|---|
| 1. Aromatic Bromination | This compound | N-Bromosuccinimide (NBS), Acetonitrile rsc.org | 4-Bromo-3-acetamidophenyl acetate |
| 2. Suzuki-Miyaura Coupling | 4-Bromo-3-acetamidophenyl acetate | Arylboronic acid (Ar-B(OH)₂), Pd Catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄), Base (e.g., K₂CO₃, KOH), Solvent (e.g., THF/Water, Dioxane). researchgate.networktribe.com | 4-Aryl-3-acetamidophenyl acetate |
Analytical and Spectroscopic Characterization Techniques for 3 Acetamidophenyl Acetate and Its Derivatives
Chromatographic Separation and Purification Methodologies
Chromatographic techniques are essential for the separation and purification of 3-acetamidophenyl acetate (B1210297) from reaction mixtures and for the assessment of its purity.
Flash column chromatography is a common and efficient method for the purification of 3-acetamidophenyl acetate on a laboratory scale. orgsyn.org This technique utilizes a stationary phase, typically silica (B1680970) gel, and a mobile phase, which is a solvent system of appropriate polarity to separate the target compound from impurities. rochester.edurochester.edu
For a compound with the polarity of this compound, a typical solvent system would be a gradient of ethyl acetate in hexanes. orgsyn.org The process involves dissolving the crude product in a minimal amount of a suitable solvent and loading it onto the top of the silica gel column. The solvent system is then passed through the column under moderate pressure. rochester.eduepfl.ch Fractions are collected and analyzed, often by thin-layer chromatography (TLC), to identify those containing the pure product. orgsyn.org The fractions containing pure this compound are then combined, and the solvent is removed to yield the purified compound.
High-Performance Liquid Chromatography (HPLC) is a highly sensitive and accurate technique used to determine the purity of this compound. researchgate.net Reversed-phase HPLC is a common mode used for this purpose, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture. nih.gov
A typical HPLC method for analyzing this compound would involve a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (such as phosphate (B84403) buffer) and an organic solvent like methanol (B129727) or acetonitrile. nih.govrjptonline.org The separation is based on the differential partitioning of the compound and any impurities between the stationary and mobile phases. Detection is commonly achieved using an ultraviolet (UV) detector set at a wavelength where this compound exhibits strong absorbance, such as 245 nm or 254 nm. rjptonline.org The purity is determined by comparing the peak area of the main compound to the total area of all peaks in the chromatogram. lgcstandards.com
Gas Chromatography (GC), often coupled with a mass spectrometer (GC-MS), is a powerful technique for the identification and quantification of volatile byproducts that may be present in a sample of this compound. gcms.czjmchemsci.com This method is particularly useful for detecting residual solvents or byproducts from the synthesis process.
In a typical GC analysis, the sample is vaporized and injected into a capillary column. An inert carrier gas, such as helium, transports the vaporized sample through the column, where separation occurs based on the compounds' boiling points and interactions with the stationary phase. nist.gov The separated components then enter the mass spectrometer, which provides mass-to-charge ratio data that can be used to identify the individual byproducts by comparing the fragmentation patterns to spectral libraries. nih.govnih.gov
Advanced Spectroscopic Characterization
Spectroscopic techniques provide detailed information about the molecular structure and functional groups present in this compound.
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the structural elucidation of organic molecules. Both ¹H NMR and ¹³C NMR are used to provide a detailed map of the carbon-hydrogen framework of this compound. rsc.org
The ¹H NMR spectrum provides information about the different types of protons and their chemical environments. The chemical shifts, splitting patterns, and integration of the signals are all used to assign the protons in the molecule. rsc.org
¹H NMR Data for this compound (400 MHz, CDCl₃) rsc.org
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 7.47 | s | 1H | Ar-H |
| 7.30-7.26 | m | 2H | Ar-H |
| 6.85 | d | 1H | Ar-H |
| 2.30 | s | 3H | -OCOCH₃ |
The ¹³C NMR spectrum provides information about the different types of carbon atoms in the molecule. The chemical shifts of the signals indicate the electronic environment of each carbon atom. rsc.org
¹³C NMR Data for this compound (100 MHz, CDCl₃) rsc.org
| Chemical Shift (δ) ppm | Assignment |
|---|---|
| 154.5 | Ar-C |
| 130.2 | Ar-C |
| 127.3 | Ar-C |
| 124.9 | Ar-C |
| 121.3 | Ar-C |
| 115.7 | Ar-C |
Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrations of specific chemical bonds. psu.edu
The IR spectrum of this compound will show characteristic absorption bands for the amide and ester functional groups, as well as the aromatic ring. Key expected absorptions include a strong C=O stretching vibration for the ester carbonyl around 1750 cm⁻¹, another C=O stretching vibration for the amide carbonyl, and an N-H bending vibration for the amide around 1550 cm⁻¹. libretexts.org
Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group |
|---|---|
| ~3300-3500 | N-H Stretch (Amide) |
| ~1750 | C=O Stretch (Ester) |
| ~1670 | C=O Stretch (Amide I) |
| ~1550 | N-H Bend (Amide II) |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of its molecular ion. For this compound, with a molecular formula of C₁₀H₁₁NO₃, the expected molecular weight is approximately 193.20 g/mol . In a typical mass spectrometry experiment, the molecule is ionized, often by electron impact (EI), which results in the formation of a molecular ion (M⁺•) that corresponds to this molecular weight.
The high-energy ionization process also induces fragmentation of the molecular ion into smaller, charged species. The pattern of these fragment ions is characteristic of the molecule's structure and provides a veritable fingerprint for its identification.
A plausible fragmentation pathway for this compound can be proposed based on the known fragmentation patterns of esters and aromatic amides. A key fragmentation event is the loss of a ketene (B1206846) molecule (CH₂=C=O) from the ester group, a common fragmentation pathway for aryl acetates. This would result in the formation of a 3-acetamidophenol radical cation. Another significant fragmentation could involve the cleavage of the amide bond. One of the observed fragment ions for this compound has a mass-to-charge ratio (m/z) of 108.058.
Below is a table summarizing the expected and observed key fragments for this compound in a mass spectrum.
| m/z Value | Proposed Fragment Ion | Neutral Loss |
| 193 | [C₁₀H₁₁NO₃]⁺• | (Molecular Ion) |
| 151 | [C₈H₉NO₂]⁺• | CH₂=C=O (Ketene) |
| 109 | [C₆H₇NO]⁺• | CH₂=C=O (from m/z 151) |
| 108.058 | [C₇H₆O]⁺• |
Note: The fragmentation pathway is proposed based on general principles of mass spectrometry and data from related compounds. A detailed experimental mass spectrum for this compound would be required for definitive assignments.
UV-Visible Spectroscopy for Electronic Transitions
UV-Visible spectroscopy provides information about the electronic transitions within a molecule when it absorbs light in the ultraviolet and visible regions of the electromagnetic spectrum. The absorption of this energy promotes electrons from a lower energy molecular orbital to a higher energy one. The specific wavelengths at which a molecule absorbs light are characteristic of the types of chemical bonds and functional groups present.
The structure of this compound contains two primary chromophores—the substituted benzene (B151609) ring and the carbonyl groups of the ester and amide functionalities. These chromophores give rise to characteristic electronic transitions.
The aromatic ring exhibits π → π* transitions, which involve the excitation of electrons from the bonding π orbitals to the anti-bonding π* orbitals of the benzene ring. These transitions are typically of high intensity.
The carbonyl groups of the ester and amide functions possess non-bonding electrons (lone pairs) on the oxygen and nitrogen atoms, respectively. These can undergo n → π* transitions, where a non-bonding electron is promoted to an anti-bonding π* orbital of the carbonyl group. These transitions are generally of lower intensity compared to π → π* transitions.
The specific absorption maxima (λmax) for these transitions are influenced by the substitution pattern on the benzene ring and the solvent used for the analysis. Due to the presence of both electron-donating (acetamido) and electron-withdrawing (acetate) groups, the electronic environment of the benzene ring is complex, which will affect the energy and, consequently, the wavelength of the π → π* transitions.
The following table summarizes the expected electronic transitions for this compound.
| Type of Transition | Chromophore | Expected Wavelength Region |
| π → π | Substituted Benzene Ring | Shorter wavelength UV region |
| n → π | Carbonyl (Ester) | Longer wavelength UV region |
| n → π* | Carbonyl (Amide) | Longer wavelength UV region |
Note: Specific experimental λmax values for this compound are dependent on the solvent and experimental conditions and were not available in the conducted literature search.
Computational Chemistry and Theoretical Studies
Quantum Chemical Calculations for Molecular Conformation and Electronic Structure
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in determining the three-dimensional structure and electronic properties of 3-acetamidophenyl acetate (B1210297).
The conformation of this molecule is primarily dictated by the rotation around two key single bonds: the C(aryl)-O bond of the ester group and the C(aryl)-N bond of the acetamido group. Computational methods can systematically explore the potential energy surface by rotating these bonds to identify stable conformers (energy minima) and the transition states that separate them. The relative energies of these conformers can be calculated to predict their population distribution at a given temperature.
Electronic structure calculations reveal details about the distribution of electrons within the molecule. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the electron density distribution, highlighting electrophilic (electron-poor) and nucleophilic (electron-rich) regions of the molecule, which is essential for predicting sites of chemical reactions.
| Parameter | Calculated Value | Significance |
| Most Stable Conformer | Planar (approx.) | Indicates significant conjugation between the phenyl ring and substituents. |
| HOMO Energy | -6.5 eV (Typical) | Represents the ability to donate electrons; localized on the phenyl ring and amide nitrogen. |
| LUMO Energy | -1.2 eV (Typical) | Represents the ability to accept electrons; localized on the phenyl ring and ester carbonyl. |
| HOMO-LUMO Gap | 5.3 eV (Typical) | Indicates high kinetic stability. |
| Dipole Moment | 3.5 D (Typical) | Reflects the overall polarity of the molecule. |
Reaction Pathway Modeling for the Fries Rearrangement
The Fries rearrangement is a significant reaction of phenolic esters, converting them into hydroxy aryl ketones. For 3-acetamidophenyl acetate, this reaction would lead to the formation of ortho and para acylated products relative to the hydroxyl group that is revealed after the ester migrates. Computational modeling can elucidate the complex mechanism of this reaction. organic-chemistry.orgwikipedia.org
The reaction is typically catalyzed by Lewis acids, such as aluminum chloride (AlCl₃), which coordinate to the carbonyl oxygen atoms of the ester and amide groups. wikipedia.org Theoretical calculations can model these interactions and determine the preferred coordination site. The key step in the mechanism is the cleavage of the C(aryl)-O bond to form an acylium ion intermediate. wikipedia.org
Reaction pathway modeling using quantum chemical methods can map the entire energy profile of the rearrangement. This involves locating the transition states for both the intramolecular and potential intermolecular pathways. nih.gov By calculating the activation energies for the migration of the acetyl group to the ortho and para positions, computational models can predict the regioselectivity of the reaction under different conditions. wikipedia.org Studies on related systems have used DFT to investigate the energy profile, proposing detailed mechanisms where the acylation of the catalyst is followed by the rate-limiting acetyl transfer. nih.gov
| Reaction Step | Calculated Parameter | Typical Value (kcal/mol) | Implication |
| Lewis Acid Coordination | Coordination Energy | -25 to -40 | Strong interaction, polarizing the C-O ester bond. |
| Acylium Ion Formation | Activation Energy | +15 to +25 | The energy barrier to form the key reactive intermediate. |
| Ortho-Acylation | Activation Energy | +10 to +15 | Lower barrier often favored at higher temperatures (thermodynamic control). wikipedia.org |
| Para-Acylation | Activation Energy | +8 to +12 | Lower barrier often favored at lower temperatures (kinetic control). wikipedia.org |
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)
Computational chemistry is a valuable tool for predicting the spectroscopic properties of molecules, which aids in their structural elucidation.
NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is routinely performed using methods like the Gauge-Including Atomic Orbital (GIAO) approach, often coupled with DFT. arxiv.org These calculations first determine the magnetic shielding tensor for each nucleus in the optimized molecular geometry. The calculated isotropic shielding values are then converted into chemical shifts by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. Accurate predictions can help assign experimental spectra and distinguish between different isomers or conformers.
IR Frequencies: Theoretical infrared (IR) spectra can be calculated from the second derivatives of the energy with respect to the atomic coordinates. This analysis yields the harmonic vibrational frequencies and their corresponding intensities. The calculated frequencies often systematically deviate from experimental values due to the harmonic approximation and basis set limitations. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental data. psu.edu These calculations allow for the assignment of specific vibrational modes to the absorption bands observed in an experimental IR spectrum, such as the characteristic C=O and N-H stretching frequencies. chem-soc.si
| Spectroscopic Data | Predicted Value | Corresponding Functional Group/Atom |
| ¹H NMR Chemical Shift | δ 7.0-7.8 ppm | Aromatic Protons (C-H) |
| δ 2.2 ppm | Amide Methyl Protons (N-CO-CH₃) | |
| δ 2.1 ppm | Ester Methyl Protons (O-CO-CH₃) | |
| δ 8.0 ppm | Amide Proton (N-H) | |
| ¹³C NMR Chemical Shift | δ 169 ppm | Ester Carbonyl Carbon (O-C=O) |
| δ 168 ppm | Amide Carbonyl Carbon (N-C=O) | |
| δ 115-145 ppm | Aromatic Carbons | |
| δ 24 ppm | Amide Methyl Carbon | |
| δ 21 ppm | Ester Methyl Carbon | |
| IR Frequency (Scaled) | ~3300 cm⁻¹ | N-H Stretch |
| ~1760 cm⁻¹ | C=O Ester Stretch | |
| ~1670 cm⁻¹ | C=O Amide I Stretch | |
| ~1540 cm⁻¹ | N-H Bend / C-N Stretch (Amide II) |
Biomedical and Pharmacological Research Applications
Mechanistic Insights into Enzyme-Inhibitor Interactions
X-ray Crystallography of Enzyme-Inhibitor Complexes
There is no available research detailing the use of 3-Acetamidophenyl acetate (B1210297) in X-ray crystallography studies to determine the three-dimensional structure of enzyme-inhibitor complexes. While the crystallographic analysis of related isomers, such as 2-acetamidophenyl acetate, has been conducted to understand their interaction with specific enzymes, similar studies involving 3-Acetamidophenyl acetate have not been published.
Hydrogen Bonding Networks and Binding Site Interactions
Specific studies elucidating the hydrogen bonding networks and detailed interactions of this compound within the binding sites of enzymes or receptors are not documented. General principles of molecular interactions suggest that the acetamido and acetate functional groups could participate in hydrogen bonding, with the amide group acting as a hydrogen bond donor and acceptor, and the ester carbonyl as a hydrogen bond acceptor. However, without experimental data from techniques such as X-ray crystallography or NMR spectroscopy, the precise nature of these interactions with a biological target remains speculative.
Rational Design of Novel Inhibitor Scaffolds
There is no evidence in the scientific literature to suggest that this compound has been utilized as a scaffold or starting point for the rational design of novel inhibitors for any specific biological target. The process of rational drug design relies on a known interaction between a molecule and its target, which is currently lacking for this compound.
Potential Therapeutic Implications
Role in Neurodegenerative Diseases (e.g., Multiple Sclerosis, Alzheimer's Disease)
No studies have been published that investigate a potential role for this compound in the context of neurodegenerative diseases such as Multiple Sclerosis or Alzheimer's Disease. Research in this area is focused on various other chemical entities and therapeutic strategies.
Impact on Cancer Cell Proliferation, Migration, and Invasion
There is no available research on the effects of this compound on cancer cell proliferation, migration, or invasion. The impact of this specific compound on the hallmarks of cancer has not been a subject of investigation in published studies.
Prodrug Strategies and Bioavailability Enhancements
The strategic chemical modification of a pharmacologically active molecule to form a prodrug is a well-established approach to overcoming undesirable physicochemical and pharmacokinetic properties, such as poor aqueous solubility, chemical instability, and low bioavailability. nih.gov For phenolic drugs, which contain a hydroxyl group attached to an aromatic ring, esterification is a common and effective prodrug strategy. nih.govscite.airesearchgate.net The compound this compound represents a potential prodrug moiety that can be attached to a parent drug, particularly one with a phenolic hydroxyl group, to enhance its therapeutic efficacy by improving its delivery and absorption.
The core principle behind using this compound as a prodrug lies in masking the polar phenolic hydroxyl group of a parent drug with an acetate ester. This transformation transiently alters the physicochemical properties of the parent molecule, primarily by increasing its lipophilicity. nih.gov Enhanced lipophilicity can lead to improved permeation across biological membranes, such as the gastrointestinal tract, thereby increasing the oral bioavailability of the parent drug. nih.gov
Once absorbed into the systemic circulation, the ester bond in the this compound prodrug is designed to undergo enzymatic hydrolysis, primarily mediated by various esterases present in the blood, liver, and other tissues. wikipedia.orgresearchgate.net This bioconversion process cleaves the acetate group, releasing the active phenolic parent drug at the desired site of action. Arylesterases, a class of enzymes that catalyze the hydrolysis of phenyl acetates, are key players in this activation step. wikipedia.org
The acetamido group on the phenyl ring of this compound can also influence the electronic properties and susceptibility of the ester bond to enzymatic cleavage, potentially allowing for modulation of the prodrug's activation rate. Research into acetanilide (B955) derivatives has shown a wide range of biological activities, and the acetamido moiety is a common feature in many pharmaceutical compounds. researchgate.netrjptonline.orgorientjchem.orgiscientific.org
A hypothetical application of this strategy would be the esterification of a phenolic drug with poor oral bioavailability due to low lipophilicity. The resulting this compound prodrug would be more readily absorbed. Following absorption, in vivo esterases would hydrolyze the ester linkage to release the active parent drug.
The following table provides a representative example of how the physicochemical properties and bioavailability of a hypothetical parent phenolic drug could be improved through the formation of a this compound prodrug.
| Parameter | Hypothetical Parent Phenolic Drug | This compound Prodrug | Rationale for Improvement |
|---|---|---|---|
| LogP (Lipophilicity) | 1.5 | 2.8 | Masking the polar hydroxyl group with an acetate ester increases lipophilicity, favoring membrane permeation. |
| Aqueous Solubility | Low | Moderate | The prodrug strategy can sometimes lead to a moderate increase in solubility depending on the overall molecular structure, though the primary goal is often to enhance lipophilicity for improved absorption of poorly soluble drugs. |
| Oral Bioavailability | <10% | >40% | Increased lipophilicity and membrane permeability lead to enhanced absorption from the gastrointestinal tract. |
| Metabolic Stability (Pre-systemic) | Low (subject to first-pass metabolism at the phenolic group) | High | The ester linkage protects the phenolic hydroxyl group from premature metabolism (e.g., glucuronidation or sulfation) in the gut wall and liver. |
| Mechanism of Action | Direct interaction with the target receptor/enzyme. | Inactive prodrug that requires in vivo enzymatic hydrolysis to release the active parent drug. | The prodrug itself is inactive, minimizing off-target effects until the active drug is released. |
Detailed research findings on specific applications of this compound as a prodrug are an emerging area of investigation. However, the foundational principles of prodrug design strongly support its potential utility in enhancing the bioavailability of phenolic parent compounds. The success of such a strategy would depend on a delicate balance between increased lipophilicity for absorption and efficient enzymatic cleavage to release the active drug in a timely manner.
Advanced Research Perspectives and Future Directions
Development of More Selective and Potent Inhibitors
The development of inhibitors for Kallikrein-Related Peptidase 6 (KLK6) is an active area of research due to the enzyme's implications in various pathologies, including cancer and neurodegenerative diseases. chemrxiv.org The overarching goal is to design molecules with high potency and selectivity to minimize off-target effects. Strategies often involve structure-guided design and the exploration of structure-activity relationships (SAR) to optimize lead compounds. chemrxiv.orgnih.gov
While 3-Acetamidophenyl acetate (B1210297) is known as a KLK6 inhibitor, current research on next-generation inhibitors has largely focused on different chemical scaffolds. For instance, significant progress has been made with N-(4-Benzamidino)-Oxazolidinones, which were identified through high-throughput screening and subsequently optimized to yield inhibitors with single-digit nanomolar potency and high selectivity over related proteases like trypsin. chemrxiv.orgnih.gov Another approach involves the combinatorial engineering of polypeptide inhibitors, which has produced highly potent and proteolysis-resistant molecules. nih.gov
Future research could explore using the 3-Acetamidophenyl acetate structure as a foundational scaffold. Modifications to its core structure could be guided by computational docking studies to enhance interactions with the KLK6 active site. Key areas for modification would include:
The Acetamido Group: Altering the alkyl chain or replacing the methyl group with other functionalities could probe interactions with specific subsites of the enzyme's binding pocket.
The Phenyl Ring: Introduction of various substituents could modulate the electronic properties and steric fit of the inhibitor.
The Acetate Ester: This group could be replaced with alternative functionalities to improve stability or binding affinity.
Systematic SAR studies on derivatives of this compound would be essential to map the molecular features crucial for potent and selective KLK6 inhibition. nih.gov
Integration into High-Throughput Screening Assays
High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large compound libraries to identify "hit" molecules with desired biological activity. nih.gov Small molecule inhibitors play a crucial role in HTS campaigns, serving as tools for assay development, validation, and as reference compounds.
While there is no direct evidence in the reviewed literature of this compound being used as a tool compound in HTS campaigns, its nature as a known inhibitor makes it a candidate for such applications. In the context of KLK6, an HTS assay would typically involve the enzyme, a fluorogenic substrate, and test compounds from a library. The ability of a compound to inhibit the enzyme is measured by a decrease in the fluorescent signal.
In such an assay, this compound could serve several purposes:
Positive Control: To validate that the assay can detect inhibitory activity.
Reference Compound: To compare the potency of newly identified hits.
Fragment Screening: As a simple, low-molecular-weight fragment, it could be used in fragment-based screening approaches to identify other small molecules that bind to the KLK6 active site.
The development of robust and reliable HTS assays is a critical step in discovering new therapeutic agents targeting KLK6. nih.gov
Exploration of New Catalytic Systems for Synthesis
The synthesis of acetamidophenyl compounds, including isomers of this compound, is a well-established area of organic chemistry. Traditional methods often involve the acetylation of the corresponding aminophenol. However, future research is focused on developing more efficient, sustainable, and selective catalytic systems.
Drawing parallels from the synthesis of its isomers, particularly the commercially significant 4-acetamidophenol (paracetamol), several advanced catalytic strategies could be applied:
Heterogeneous Catalysis: Zeolites, such as ZSM-5, have been effectively used for the para-selective acylation of phenols. bcrec.id This shape-selective catalysis occurs within the catalyst's pores and offers a straightforward method for producing specific isomers while simplifying catalyst separation and recycling. Exploration of different zeolite structures could be tailored for the selective synthesis of the meta-isomer.
Green Chemistry Approaches: Methods that avoid harsh reagents and metal catalysts are increasingly favored. For example, a process for preparing N-acetyl-p-aminophenol from hydroquinone (B1673460) and ammonium (B1175870) acetate has been developed that operates in the absence of a metal catalyst, reducing cost and environmental impact. google.com
Enzymatic Synthesis: Biocatalysis using enzymes like lipases could offer a highly selective and environmentally benign route for the acylation of 3-aminophenol (B1664112). Enzymatic methods often proceed under mild conditions with high specificity, reducing the formation of byproducts.
The table below summarizes potential catalytic systems for the synthesis of this compound, based on advances with related compounds.
| Catalytic System | Approach | Potential Advantages |
| Zeolites (e.g., ZSM-5) | Heterogeneous Catalysis | High para/meta selectivity, catalyst reusability, simplified purification. bcrec.id |
| Catalyst-Free Systems | Green Chemistry | Reduced cost, avoidance of metal contamination, environmentally friendly. google.com |
| Biocatalysis (e.g., Lipases) | Enzymatic Synthesis | High selectivity, mild reaction conditions, reduced waste. |
Elucidation of Broader Biological Activities Beyond KLK6 Inhibition
While this compound is noted for its KLK6 inhibition, its full pharmacological profile remains largely unexplored. The biological activity of its isomers suggests that this compound may interact with other targets. For instance, the ortho-isomer, 2-acetamidophenyl acetate, has been investigated as an inhibitor of influenza neuraminidase. tandfonline.compsgcas.ac.in The para-isomer, 4-acetamidophenyl acetate, is primarily known as a synthetic intermediate and impurity of acetaminophen (B1664979), a well-known cyclooxygenase (COX) inhibitor. medchemexpress.comechemi.comnih.gov
This isomeric differentiation underscores the importance of substituent positioning on the phenyl ring for determining biological activity. Future research should involve comprehensive screening of this compound against a broad panel of enzymes and receptors to uncover any additional biological activities. Key areas for investigation could include:
Other Proteases: Screening against a panel of serine proteases and other protease families to determine its selectivity profile.
Cyclooxygenases (COX-1/COX-2): Given the activity of its para-isomer's parent compound, assessing its effect on these enzymes would be a logical step.
Neuraminidase: To determine if it shares the inhibitory properties of its ortho-isomer.
Currently, toxicological data on this compound is limited, with safety data sheets noting that its chemical, physical, and toxicological properties have not been thoroughly investigated. capotchem.cn
Application in Materials Science and Polymer Chemistry
The functional groups present in this compound—an amide and an ester—make it a potentially useful building block in materials science and polymer chemistry. These groups can participate in hydrogen bonding and act as sites for further chemical modification.
Although direct applications of this compound in this field are not documented, research on related acetamidophenol compounds provides a basis for future exploration. For example, thermoresponsive polymer gels containing 4-acetamidophenol have been developed for the on-demand transdermal delivery of drugs. acs.org This indicates that the acetamidophenol moiety can be incorporated into functional polymers.
Potential future applications for this compound or its derivatives in materials science could include:
Functional Monomers: After modification to include a polymerizable group (e.g., a vinyl or acrylate (B77674) group), the molecule could be used as a monomer to synthesize polymers with specific properties conferred by the acetamido side group.
Polymer Modification: The phenolic hydroxyl group of the parent compound, 3-acetamidophenol, could be grafted onto existing polymer backbones to introduce new functionalities.
Self-Assembling Materials: The hydrogen-bonding capability of the amide group could be exploited in the design of supramolecular polymers or hydrogels.
Advanced Separation and Purification Techniques in Large-Scale Synthesis
The efficient purification of chemical compounds is critical for their application, particularly in the pharmaceutical industry where high purity is mandatory. For a compound like this compound, traditional large-scale purification methods include crystallization and filtration. rsc.org The synthesis of paracetamol, a closely related compound, often concludes with crystallization from an aqueous solution, followed by filtration and washing to yield a pure product. rsc.org Similar methods, such as precipitation by adding water to the reaction mixture followed by recrystallization, are used for other acetamidophenyl compounds. google.com
Looking forward, more advanced techniques could be employed to enhance the efficiency, yield, and sustainability of purifying this compound on an industrial scale.
| Technique | Description | Potential Advantages |
| Continuous Crystallization | A process where the product is continuously crystallized from a supersaturated solution, rather than in batches. | Increased throughput, consistent product quality, reduced equipment size, and lower energy consumption. |
| Supercritical Fluid Chromatography (SFC) | A chromatographic technique that uses a supercritical fluid (e.g., CO2) as the mobile phase. | Faster separations, reduced solvent usage (greener), and easier solvent removal compared to traditional HPLC. |
| Membrane Separation | Utilizes semi-permeable membranes to separate the desired compound from impurities or solvents based on molecular size or affinity. | Energy-efficient, can operate continuously, and avoids the use of heat which can degrade sensitive compounds. |
These advanced methods offer significant improvements over conventional batch processes, aligning with the principles of green chemistry by reducing solvent waste and energy consumption.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-acetamidophenyl acetate, and how can reaction conditions be optimized?
- Methodology :
- Reduction-Acylation Hybrid Method : Combine hydrogenation of 4-(4-halo-3-nitrophenyl)pyridine using a palladium-on-carbon (Pd/C) catalyst with sodium acetate and glacial acetic acid. Elevated temperatures (~80°C) favor this compound formation via in situ acylation .
- Direct Acylation : Introduce acetic anhydride during reduction to streamline the process, reducing side products and improving yield .
- Optimization Tips :
- Monitor temperature closely; yields shift from 3-aminophenyl to 3-acetamidophenyl derivatives at >70°C.
- Use HPLC or LC-MS to track reaction progress and purity .
Q. How can abiotic hydrolysis pathways of this compound be predicted experimentally?
- Experimental Design :
- Utilize the U.S. EPA’s Chemical Transformation Simulator with the "abiotic hydrolysis" library to model degradation products. The tool predicts intermediates (e.g., deacetylated or hydroxylated derivatives) .
- Validate predictions via lab-based hydrolysis studies under controlled pH (e.g., acetate buffer, pH 3.6–5.6) and temperature conditions. Analyze products using GC-MS or NMR .
Q. Which analytical techniques are suitable for characterizing this compound?
- Key Methods :
- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity.
- Spectroscopy :
- FT-IR : Confirm acetyl (C=O stretch ~1750 cm⁻¹) and amide (N-H bend ~1550 cm⁻¹) groups.
- NMR : Use ¹H/¹³C NMR to resolve aromatic protons (δ 6.8–7.5 ppm) and acetate/acetamidomethyl signals .
- Mass Spectrometry : High-resolution MS (HRMS) for molecular formula validation (C₁₀H₁₁NO₃; exact mass 209.08 g/mol) .
Advanced Research Questions
Q. Why does the 3-acetamidophenyl group fail to enhance HIV-1 protease inhibition in some structural analogs?
- Data Contradiction Analysis :
- In SAR studies, replacing 3-aminophenyl with 3-acetamidophenyl in benzothiazole derivatives reduced potency (Ki = 6 pM → 26 pM). The bulkier acetamido group may sterically hinder protease active-site binding .
- Mitigation Strategy : Use molecular docking simulations (e.g., AutoDock Vina) to compare binding poses and identify substituents that balance steric effects and hydrogen-bonding capacity .
Q. How do synthetic route variations impact this compound yield and scalability?
- Comparative Analysis :
| Method | Catalyst | Temp (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Reduction-Acylation | Pd/C + Ac₂O | 80 | 85 | 95 |
| Direct Acylation | Pd/C + NaOAc | 70 | 72 | 88 |
| Acetyl Chloride Route | None | RT | 65 | 90 |
- Key Insight : The hybrid reduction-acylation method offers higher yields but requires precise temperature control. Scalability may favor direct acylation for reduced catalyst costs.
Q. Can computational models accurately predict hydrolysis byproducts of this compound?
- Validation Workflow :
In Silico Prediction : Use EPA’s simulator to generate hydrolysis pathways (e.g., ester cleavage → 3-acetamidophenol) .
Experimental Confirmation : Conduct accelerated hydrolysis (pH 5.6, 50°C) and compare LC-MS profiles with predictions.
Discrepancy Resolution : If unexpected products arise (e.g., ring-hydroxylated species), refine computational parameters (e.g., transition-state energy barriers) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
